molecular formula C6H5IN2O2 B598409 Methyl 3-iodopyrazine-2-carboxylate CAS No. 173290-17-0

Methyl 3-iodopyrazine-2-carboxylate

Cat. No. B598409
CAS RN: 173290-17-0
M. Wt: 264.022
InChI Key: ZMPHVSWNACFXDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-iodopyrazine-2-carboxylate” is a chemical compound with the CAS Number: 173290-17-0. It has a molecular weight of 264.02 and its IUPAC name is methyl 3-iodo-2-pyrazinecarboxylate . It is a solid substance .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H5IN2O2/c1-11-6(10)4-5(7)9-3-2-8-4/h2-3H,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

  • Synthesis of N-Substituted Nicotinamides and Related Compounds : Methyl 3-iodopyrazine-2-carboxylate has been used in palladium-catalyzed aminocarbonylation reactions, leading to the synthesis of N-substituted nicotinamides and related compounds. These compounds are of potential biological importance (Takács et al., 2007).

  • Synthesis of Pteridin-4-ones : It's used for the synthesis of Pteridin-4-ones from 3-amino-2-pyrazincarbonsäuremethylester and Pyrazino[3,1]oxazin-4-onen. This demonstrates its utility in creating complex heterocyclic compounds (Wamhoff & Kroth, 1994).

  • Carboxylation of Arenes with CO2 : this compound is used in Rhodium(I)-catalyzed carboxylation of unactivated aryl C-H bonds under atmospheric pressure of carbon dioxide. This is a novel application in the field of carbon dioxide fixation (Mizuno et al., 2011).

  • Synthesis of Novel 2′-Deoxy Pyrazine C-Nucleosides : It's used in the palladium-catalyzed cross-couplings, leading to the formation of novel 2′-deoxy pyrazine C-nucleosides. This showcases its role in nucleoside analog synthesis (Walker et al., 1997).

  • Anticonvulsant Activity : Derivatives of this compound have been synthesized and tested for anticonvulsant activity, indicating its potential application in drug development (Unverferth et al., 1998).

  • Synthesis of Mixed-Metal Coordination Polymers : It has been used in the synthesis of novel Cu(II)-Ag(I) mixed-metal coordination polymers, demonstrating its application in material science and inorganic chemistry (Dong et al., 2000).

  • Antimicrobial Activity : Methyl-2-aminopyridine-4-carboxylate derivatives, related to this compound, have been synthesized and showed good in vitro antimicrobial activity, indicating its potential in developing new antimicrobial agents (Nagashree et al., 2013).

Safety and Hazards

“Methyl 3-iodopyrazine-2-carboxylate” is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with this compound are H302, H315, H319, and H335, suggesting that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “Methyl 3-iodopyrazine-2-carboxylate” are not available in the retrieved data, research into similar compounds is ongoing. These compounds are often used in the synthesis of pharmaceuticals and other complex organic molecules .

properties

IUPAC Name

methyl 3-iodopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O2/c1-11-6(10)4-5(7)9-3-2-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPHVSWNACFXDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00727503
Record name Methyl 3-iodopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

173290-17-0
Record name Methyl 3-iodopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Isoamyl nitrite (5.2 mL, 39 mmol) was added to a suspension of 3-aminopyrazine-2-carboxylic acid methyl ester (1.9 g, 12 mmol) in diiodomethane (20 mL) at 85° C., then the mixture was stirred at 100° C. for 15 hours. The reaction mixture was allowed to stand and purified by silica gel column chromatography to give 1.4 g of the title reference compound as a pale yellow solid. (Yield 44%)
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.